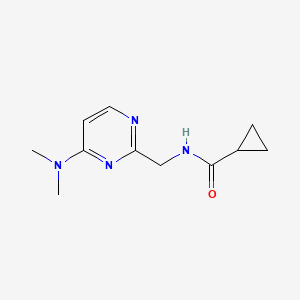

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-15(2)10-5-6-12-9(14-10)7-13-11(16)8-3-4-8/h5-6,8H,3-4,7H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQUVSSZUBOLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)pyrimidine with a suitable cyclopropanecarboxamide precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopropanecarboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, enabling the development of new materials and compounds with desired properties.

Industrial Applications: It may be utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural and Functional Comparison with Tozasertib Lactate (MK-0457/VX-680)

Tozasertib Lactate (CAS 899827-04-4), a known antineoplastic agent, serves as a key comparator due to shared structural motifs. Below is a detailed analysis:

Structural Features

Pharmacological Profile

- Target Activity : Tozasertib is a well-characterized Aurora kinase inhibitor, disrupting mitotic progression in cancer cells . The target compound’s activity remains unconfirmed but may share kinase-targeting mechanisms due to its pyrimidine scaffold.

- Selectivity: Tozasertib’s 4-methylpiperazinyl and pyrazole groups likely improve binding affinity and selectivity for Aurora kinases.

- Solubility and Bioavailability : Tozasertib’s lactate salt formulation improves aqueous solubility, a feature absent in the target compound, which may limit its pharmacokinetic profile .

Clinical and Developmental Status

Mechanistic Implications of Structural Differences

The absence of Tozasertib’s sulfanyl-phenyl and pyrazole groups may simplify metabolism but eliminate synergistic interactions critical for Aurora kinase inhibition.

Linker Chemistry :

- The methylene linker in the target compound may confer rigidity compared to Tozasertib’s sulfanyl-phenyl group, which could influence membrane permeability or target engagement.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a cyclopropanecarboxamide with a dimethylaminopyrimidine moiety, which enhances its nucleophilicity and could contribute to various therapeutic applications, particularly in cancer treatment and inflammatory diseases.

Preliminary studies indicate that this compound may function as an enzyme inhibitor , particularly targeting enzymes involved in cancer progression and inflammatory responses. The compound's interactions with heat shock proteins and other molecular targets are believed to play a significant role in its therapeutic potential.

Key Mechanisms:

- Inhibition of specific enzymes linked to tumor growth.

- Interaction with heat shock proteins, which may modulate stress responses in cancer cells.

- Potential binding to metabolic pathway enzymes, influencing cellular metabolism.

Interaction Studies

Research employing techniques such as surface plasmon resonance and molecular docking simulations has been conducted to understand the binding affinities of this compound. These studies are crucial for elucidating its mechanism of action and optimizing its pharmacological properties.

| Study | Method | Findings |

|---|---|---|

| Surface Plasmon Resonance | Assessed binding interactions | Significant binding to target enzymes was observed. |

| Molecular Docking Simulations | Predicted binding affinities | Provided insights into interaction dynamics with biological targets. |

Cancer Treatment Applications

Research has demonstrated that this compound exhibits promising activity against various cancer cell lines. For instance, studies have shown moderate cytotoxic effects on human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer agent.

Example Study

In one study, the compound was tested on A549 cells, where it demonstrated:

- Cytotoxicity : Induced apoptosis at specific concentrations.

- Mechanism : Suggested inhibition of tubulin polymerization leading to disrupted mitotic processes.

Inflammatory Response Modulation

The compound's role in modulating inflammatory pathways has also been explored. It may inhibit pro-inflammatory cytokines, thus offering a therapeutic avenue for treating inflammatory diseases.

Research Findings Summary

Recent findings highlight the biological activity of this compound:

- Enzyme Inhibition : Effective against enzymes linked to cancer progression.

- Binding Affinity : Strong interactions with biological targets confirmed through advanced techniques.

- Cytotoxic Effects : Demonstrated moderate cytotoxicity in human tumor cell lines.

- Inflammatory Modulation : Potential to reduce inflammation by inhibiting cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.